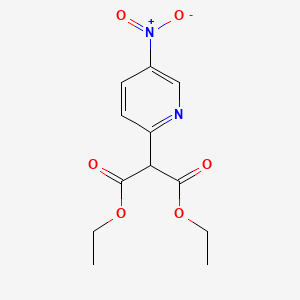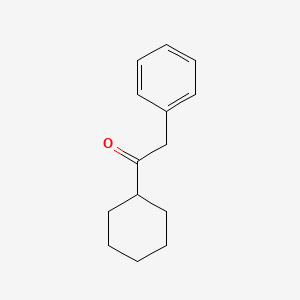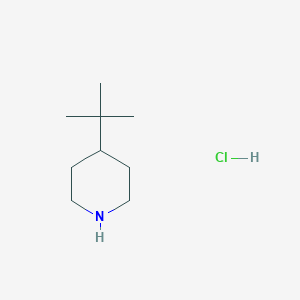![molecular formula C12H12ClF3N2O2 B1351145 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 337919-65-0](/img/structure/B1351145.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
説明
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperidine carboxylic acid moiety
科学的研究の応用
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with various biochemical pathways .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have various effects at the molecular and cellular level .
Action Environment
It is known that the physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities , which may suggest that these properties could be influenced by environmental factors.
生化学分析
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . This inhibition occurs through the binding of the compound to the active site of PPTase, thereby preventing the enzyme from catalyzing its normal biochemical reactions. Additionally, the compound’s interaction with PPTase leads to the attenuation of secondary metabolism in bacteria, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound has been observed to inhibit growth by targeting PPTase, which is crucial for the synthesis of essential biomolecules . This inhibition disrupts cell signaling pathways and gene expression, leading to a reduction in bacterial virulence and proliferation. Furthermore, the compound’s impact on cellular metabolism is evident from its ability to interfere with the production of secondary metabolites, which are vital for bacterial survival and pathogenicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PPTase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of the chloro and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme. Additionally, the compound’s carboxylic acid group plays a role in stabilizing the enzyme-inhibitor complex, further contributing to its inhibitory effects . The inhibition of PPTase by the compound leads to downstream effects on gene expression and metabolic pathways, ultimately resulting in reduced bacterial viability and virulence .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on bacterial growth were sustained over extended periods, indicating its potential for long-term applications in antimicrobial therapies
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxic or adverse effects . At higher doses, the compound may exhibit toxic effects, including growth inhibition and potential damage to host tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications to minimize adverse effects while maximizing its antimicrobial efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PPTase. The inhibition of PPTase by the compound disrupts the synthesis of essential biomolecules, leading to alterations in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as PPTase . Additionally, the compound may interact with specific transporters or binding proteins that modulate its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential off-target effects.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cellular components. The compound’s ability to inhibit PPTase suggests that it localizes to regions of the cell where this enzyme is active, such as the cytoplasm . Additionally, the compound’s chemical structure may include targeting signals or post-translational modifications that direct it to specific cellular compartments or organelles
準備方法
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with piperidine-4-carboxylic acid under specific conditions . Industrial production methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The chlorinated pyridine ring can be reduced using suitable reducing agents.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, potassium acetate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Compared to other similar compounds, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups. Similar compounds include:
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: A compound with potential pharmaceutical applications.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCZMUANRHJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382370 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337919-65-0 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


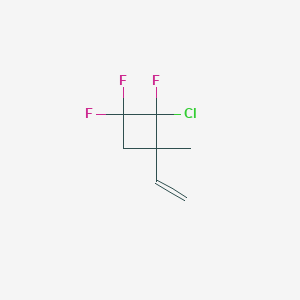
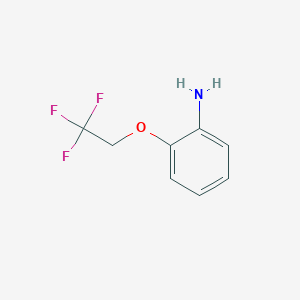
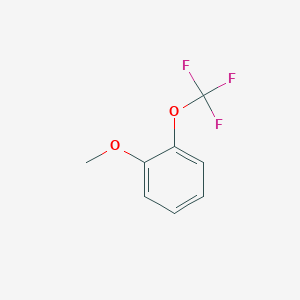
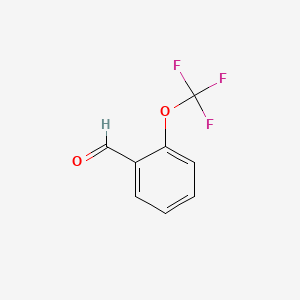


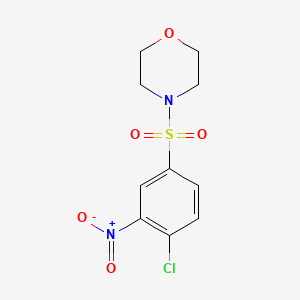

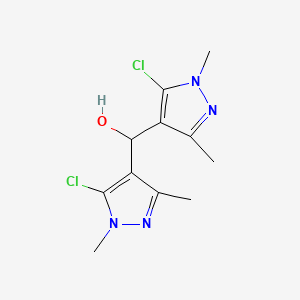
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
